

(1S,3R,5R)-PIM447 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (1S,3R,5R)-PIM447
dihydrochloride

Cat. No.: B8068807

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CAS Number: 1820565-69-2[1]

This technical guide provides an in-depth overview of **(1S,3R,5R)-PIM447 dihydrochloride**, a potent and selective pan-PIM kinase inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's core characteristics, experimental data, and relevant protocols.

Core Compound Information

(1S,3R,5R)-PIM447 dihydrochloride is an orally available small molecule that exhibits significant anti-tumor and bone-protective effects.[2] It functions by inhibiting all three isoforms of the PIM (Proviral Integration site for Moloney murine leukemia virus) serine/threonine kinases: PIM1, PIM2, and PIM3.[2] This inhibition disrupts key cellular processes, leading to cell cycle arrest and apoptosis in various cancer models, particularly multiple myeloma and hepatocellular carcinoma.

Mechanism of Action

PIM kinases are crucial downstream effectors in various signaling pathways that regulate cell survival, proliferation, and apoptosis. The expression of PIM kinases is often upregulated in response to cytokine signaling through the JAK/STAT pathway. (1S,3R,5R)-PIM447 exerts its therapeutic effects by directly inhibiting the kinase activity of PIM1, PIM2, and PIM3. This leads to the downstream modulation of several key cellular proteins.

One of the primary mechanisms of action is the inhibition of the mTORC1 signaling pathway.[2][3][4][5][6] This is achieved, in part, by preventing the PIM-mediated phosphorylation of TSC2, a negative regulator of mTORC1. Inhibition of mTORC1 leads to a reduction in protein synthesis and cell growth.

Furthermore, (1S,3R,5R)-PIM447 induces apoptosis by decreasing the levels of phosphorylated Bad (Ser112) and the oncoprotein c-Myc.[2][3][4][6] The dephosphorylation of Bad promotes its pro-apoptotic function, while the reduction in c-Myc levels contributes to the suppression of cell proliferation and survival. The induction of apoptosis is further evidenced by the cleavage of initiator caspases 8 and 9, and effector caspases 3 and 7, along with PARP cleavage.[1]

Quantitative Data

The following tables summarize the key quantitative data for **(1S,3R,5R)-PIM447 dihydrochloride**.

Table 1: In Vitro Potency

Target	Assay Type	Value	Reference
PIM1	Ki	6 pM	[2]
PIM2	Ki	18 pM	[2]
PIM3	Ki	9 pM	[2]
PIM1	IC50	0.095 μ M	[7][8]
PIM2	IC50	0.522 μ M	[7][8]
PIM3	IC50	0.369 μ M	[7][8]

Table 2: In Vitro Cellular Activity (GI50/IC50)

Cell Line	Cancer Type	GI50/IC50 (μM)	Assay Duration	Reference
MOLM16	Acute Myeloid Leukemia	0.01	3 days	[2]
KG1	Acute Myeloid Leukemia	0.01	3 days	[2]
EOL-1	Eosinophilic Leukemia	0.01	3 days	[2]
HuH6	Hepatoblastoma	13 (LD50)	72 hours	[9]
COA67	Hepatoblastoma	10 (LD50)	72 hours	[9]

Table 3: Preclinical Pharmacokinetic Parameters

Species	Clearance (CL) (mL/min/kg)	Volume of Distribution (Vss) (L/kg)	Oral Bioavailability (%)	Reference
Mouse	20	5.3	84	[2]
Rat	28	6.4	70	[2]
Dog	8	3.6	71	[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis

This protocol is for the detection of protein expression and phosphorylation status in cells treated with (1S,3R,5R)-PIM447.

- Cell Lysis:
 - Wash cells with ice-cold PBS.

- Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.
- SDS-PAGE and Protein Transfer:
 - Denature protein samples by boiling in Laemmli sample buffer.
 - Separate proteins by SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
 - Transfer proteins to a PVDF (Polyvinylidene difluoride) or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat dry milk or BSA (Bovine serum albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-p-Bad, anti-c-Myc, anti-p-S6RP) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with an HRP (Horseradish peroxidase)-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with (1S,3R,5R)-PIM447 using propidium iodide (PI) staining.

- Cell Preparation:
 - Harvest and wash cells with PBS.
- Fixation:
 - Fix cells in ice-cold 70% ethanol, adding it dropwise while gently vortexing to prevent clumping.
 - Incubate at 4°C for at least 30 minutes.
- Staining:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
 - Incubate at room temperature for 30 minutes in the dark.
- Flow Cytometry Analysis:
 - Analyze the stained cells using a flow cytometer.
 - Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

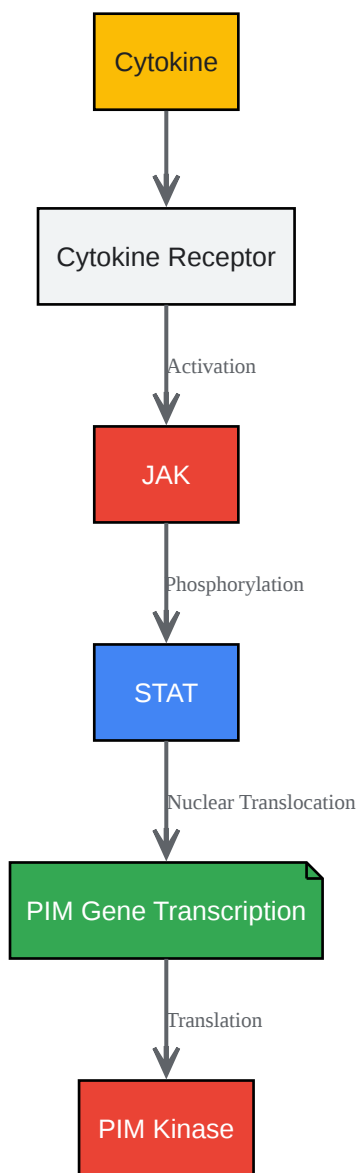
Multiple Myeloma Xenograft Model

This protocol describes the establishment and monitoring of a multiple myeloma xenograft mouse model for evaluating the in vivo efficacy of (1S,3R,5R)-PIM447.

- Cell Preparation:
 - Harvest multiple myeloma cells (e.g., MM.1S, RPMI-8226) and resuspend in a sterile, serum-free medium or PBS.
- Animal Model:
 - Use immunodeficient mice, such as NOD/SCID or NSG mice.
- Tumor Implantation:
 - Subcutaneously inject the cell suspension into the flank of the mice.
- Tumor Monitoring and Treatment:
 - Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Width}^2 \times \text{Length}) / 2$.
 - Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
 - Administer (1S,3R,5R)-PIM447 or vehicle control orally at the desired dose and schedule.
- Efficacy Evaluation:
 - Continue to monitor tumor volume and body weight throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

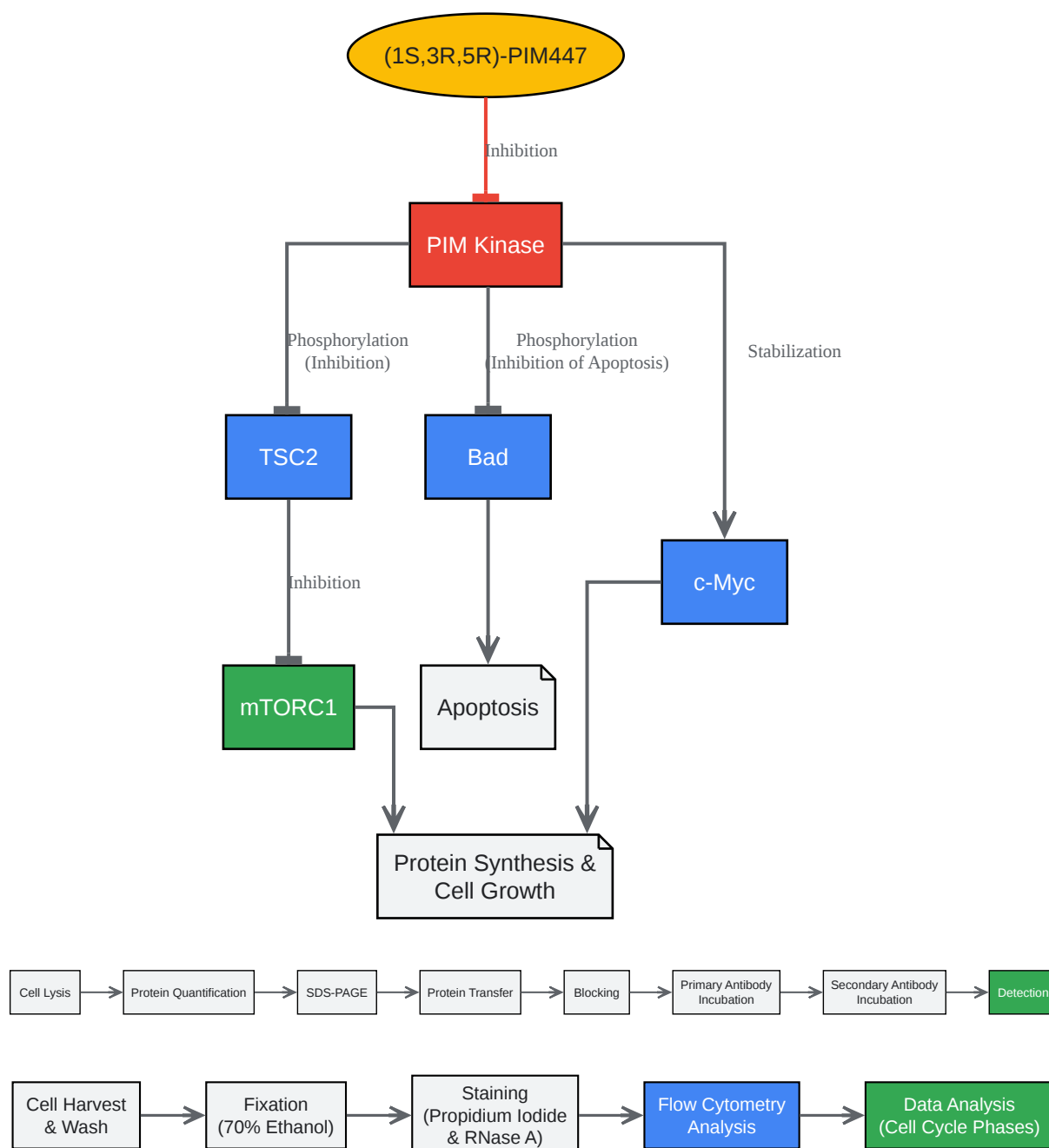
Visualizations

Signaling Pathways



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Caption: JAK/STAT signaling pathway leading to PIM kinase expression.



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